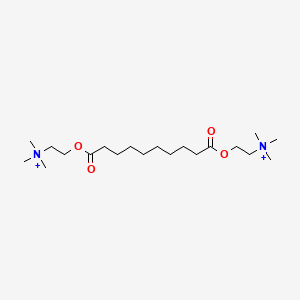
1,3,5-三嗪烷-2,4-二酮
描述
Synthesis Analysis
The synthesis of derivatives of 1,3,5-Triazinane-2,4-dione involves multiple chemical reactions, including alkylation and reactions with various chemical agents. For instance, 3,5-di(2-propenyl)-6-phenyl-1,3,5-triazine-2,4-dione is synthesized through the reaction of 6-phenyl-1,3,5-triazine-2,4-dione with allyl bromide, demonstrating a method for N-alkylation of the compound. This process highlights the chemical reactivity and versatility of 1,3,5-Triazinane-2,4-dione in organic synthesis (Wang Qing-min et al., 2004).
Molecular Structure Analysis
The molecular structure of 1,3,5-Triazinane-2,4-dione derivatives has been elucidated through X-ray crystallography, revealing detailed insights into their crystallographic parameters. For example, the mentioned compound crystallizes in the orthorhombic space group, showcasing specific bond lengths and angles indicative of its molecular geometry (Wang Qing-min et al., 2004).
Chemical Reactions and Properties
1,3,5-Triazinane-2,4-diones participate in various chemical reactions, reflecting their broad chemical reactivity. These include oxyalkylation reactions under visible-light-induced conditions and oxidative cross-dehydrogenative coupling, which underscores their potential in synthesizing bioactive molecules (Yushi Tan et al., 2022).
Physical Properties Analysis
The physical properties of 1,3,5-Triazinane-2,4-dione derivatives, such as crystal density and melting points, are crucial for understanding their behavior in different physical contexts. These properties are often determined through crystalline structure analysis and contribute to the compound's application in material science and pharmaceuticals.
Chemical Properties Analysis
Chemical properties, including reactivity with various chemical groups and participation in multicomponent reactions, highlight the utility of 1,3,5-Triazinane-2,4-diones in organic synthesis. Their ability to undergo transformations under mild conditions with a broad substrate scope indicates their versatility and potential in creating complex organic molecules (B. Groenendaal et al., 2008).
科学研究应用
Tautomeric Transformations and Molecular Studies
- 研究表明,1,3,5-三嗪烷-2,4-二酮衍生物经历互变异构转化,并在不同溶剂中表现出稳定性。这些研究涉及分析分子轨道和键能,以了解分子的结构和行为 (Shajari & Ghiasi, 2018)。
Synthesis and Antimicrobial Applications
- 合成了包括1,3,5-三嗪烷-2,4-二酮在内的新化合物,并显示出具有抗菌性能。这些化合物已被应用于硅胶颗粒和纤维素等表面,展示了对金黄色葡萄球菌和大肠杆菌等细菌的显著灭活作用 (Kou et al., 2009)。
Crystal Structure Analysis
- 对1,3,5-三嗪烷-2,4-二酮衍生物的晶体结构进行研究,可以揭示该化合物的分子排列和相互作用,如氢键和π相互作用。这些信息对于理解该化合物的性质和潜在应用至关重要 (Shajari et al., 2015)。
Synthesis of Novel Derivatives
- 研究人员已开发出合成1,3,5-三嗪烷-2,4-二酮新衍生物的方法,扩展了该化合物的化学多样性和在各个领域的潜在应用 (Panga et al., 2022)。
Chemical Reactions and Transformations
- 研究探讨了1,3,5-三嗪烷-2,4-二酮与各种化学物质的反应,导致形成多样化的化合物。这些反应对于理解1,3,5-三嗪烷-2,4-二酮在合成化学中的化学行为和潜在应用至关重要 (D'silva & Lopes, 1986)。
Applications in High Energetic Materials
- 研究RDX衍生物,其中包含1,3,5-三嗪烷-2,4-二酮,显示出在开发具有改进燃烧性能的高能材料方面的潜力。这些发现对于炸药和推进剂领域具有重要意义 (Zhao & Lu, 2013)。
Development of Novel Biocidal Polymers
- 经过1,3,5-三嗪烷-2,4-二酮改性的聚苯乙烯表现出生物杀菌性能,特别对金黄色葡萄球菌具有潜力,在水过滤应用和抗菌涂层中显示出潜力 (Sun et al., 1996)。
安全和危害
作用机制
Target of Action
Related compounds such as 1,3,5-triazine derivatives have been shown to inhibit dipeptidyl peptidase-4 , suggesting potential enzymatic targets for 1,3,5-Triazinane-2,4-dione.
Mode of Action
Its synthesis involves base-promoted fragmentation followed by cyclization . This suggests that the compound might interact with its targets through similar mechanisms, potentially involving bond fragmentation and cyclization.
Biochemical Pathways
Related 1,3,5-triazine derivatives have been shown to affect various biological pathways, including those involved in cancer and microbial infections .
Result of Action
The synthesis of this compound results in moderate yields of nonsymmetric heterocycle derivatives with an asymmetric (racemic) center and various ring sizes . This suggests that the compound might induce similar structural changes in its targets.
Action Environment
The synthesis of this compound involves reactions at temperatures ranging from -78°c to 25°c , suggesting that temperature could potentially influence its activity.
属性
IUPAC Name |
1,3,5-triazinane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O2/c7-2-4-1-5-3(8)6-2/h1H2,(H3,4,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFXKURWTLWPKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC(=O)NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10181516 | |
| Record name | Dioxohexahydrotriazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27032-78-6 | |
| Record name | 2,4-Dioxohexahydro-1,3,5-triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27032-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dioxohexahydrotriazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027032786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 27032-78-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119749 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dioxohexahydrotriazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydro-1,3,5-triazine-2,4(1H,3H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.784 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-AZADIHYDROURACIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8F9SNY1M73 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some of the synthetic routes used to produce 1,3,5-triazinane-2,4-dione derivatives?
A1: Several synthetic strategies have been explored for 1,3,5-triazinane-2,4-dione derivatives. One approach involves the base-promoted fragmentation and cyclization of saturated ring-fused urazoles. [] This method allows for the incorporation of various substituents and the creation of diverse bicyclic systems. Another method utilizes the reaction of 1,3,5-trimethylbiuret or 1,3-dimethylurea with chloroform at high temperatures, leading to the formation of 1,3,5-trimethyl-1,3,5-triazinane-2,4-dione and other related compounds. [] Electrochemical synthesis using electrogenerated cyanomethyl base has also been reported as a mild and efficient method for producing 6-thioxo-[1,3,5]-triazinane-2,4-dione derivatives from thiourea derivatives and isocyanates. []
Q2: Have any specific crystalline forms of 1,3,5-triazinane-2,4-dione derivatives been characterized?
A2: Yes, research has identified a novel crystalline form of 1,5-dimethyl-6-thioxo-3-(2,2,7-trifluoro-3-oxo-4-(prop-2-ynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-1,3,5-triazinane-2,4-dione, designated as crystalline form A. [, , ] This form exhibits distinct properties and has been investigated for its potential use in plant protection formulations. [, ]
Q3: Has computational chemistry been employed to study 1,3,5-triazinane-2,4-dione derivatives?
A4: Theoretical studies have been conducted on 1,5-dimethyl-6-thioxo-1,3,5-triazinane-2,4-dione to investigate its tautomerization behavior. [] These computational studies provide insights into the electronic structure and properties of this compound, contributing to a deeper understanding of its reactivity and potential applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



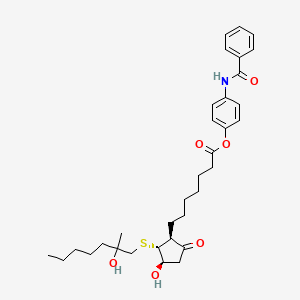
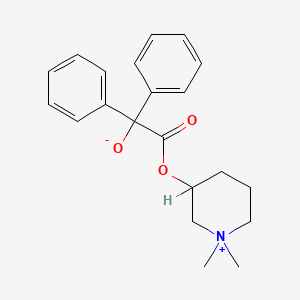
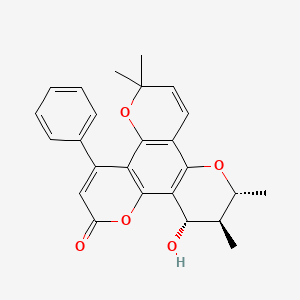
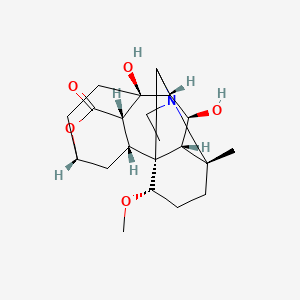

![2,3-Dioxabicyclo[2.2.1]heptane](/img/structure/B1200427.png)
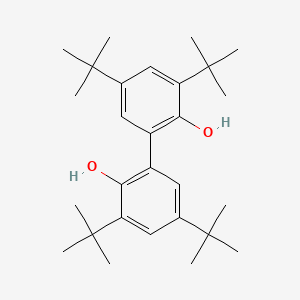
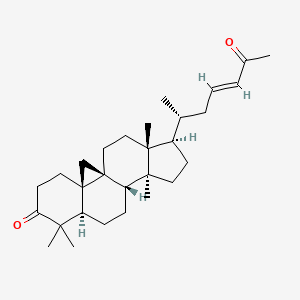

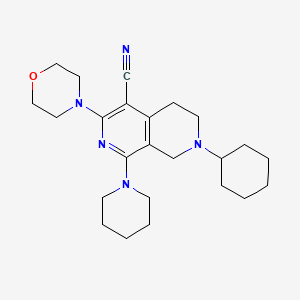
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanamide](/img/structure/B1200439.png)
![4-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile](/img/structure/B1200440.png)

